molecular formula C12H13N3O B1490764 [3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine CAS No. 1428233-54-8

[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine

Cat. No.: B1490764
CAS No.: 1428233-54-8
M. Wt: 215.25 g/mol
InChI Key: CFLPKHHXHAORPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine ( 1428233-54-8) is a high-purity chemical building block with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . This compound features a 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine scaffold, a privileged structure in medicinal chemistry known for its significant pharmacological potential. Research indicates that analogs based on the imidazo[2,1-c][1,4]oxazine core demonstrate potent antitubercular activity against Mycobacterium tuberculosis and promising antileishmanial properties in models of visceral leishmaniasis, a neglected tropical disease . These related compounds are investigated as prodrugs that undergo enzymatic activation by bacterial nitroreductases, such as Ddn, leading to the release of bactericidal reactive nitrogen species . The presence of the primary aniline functional group on the pendant phenyl ring makes this amine a versatile intermediate for further synthetic elaboration, enabling the exploration of structure-activity relationships and the development of novel anti-infective agents . This product is intended for research and development purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-10-3-1-2-9(6-10)11-7-14-12-8-16-5-4-15(11)12/h1-3,6-7H,4-5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLPKHHXHAORPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine is a member of the imidazo[2,1-c][1,4]oxazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and cytotoxic properties, supported by relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 165.22 g/mol
  • CAS Number : 1505641-47-3

Biological Activity Overview

Research indicates that derivatives of imidazo[2,1-c][1,4]oxazine exhibit various biological activities. Notably, studies have demonstrated antibacterial and cytotoxic effects that warrant further exploration.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazo[2,1-c][1,4]oxazine derivatives. For instance:

  • A study evaluated a series of quinolinone and benzo[d][1,3]oxazine compounds and found that certain derivatives exhibited significant antibacterial activity against various strains of bacteria. The results were corroborated through molecular docking studies which indicated strong interactions with bacterial targets .

Cytotoxicity Studies

Cytotoxicity assessments have shown that some compounds in this family may possess selective toxicity profiles:

  • In a comparative study with Doxorubicin (a standard chemotherapeutic agent), certain derivatives displayed minimal cytotoxic effects on normal human lung fibroblast (WI38) cells. This suggests a potential for developing safer antibacterial agents with reduced toxicity towards normal cells .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismIC50 (µM)Reference
Compound 8AntibacterialE. coli15
Compound 15AntibacterialS. aureus12
Compound 17CytotoxicityWI38 Cells>50

The mechanisms underlying the biological activities of these compounds are largely attributed to their ability to interact with specific molecular targets within bacterial cells or cancerous tissues. Molecular docking studies have provided insights into how these compounds bind to active sites on enzymes or receptors critical for bacterial survival or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related imidazo-oxazine derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Effects

3-Aryl-1-(4-Methoxyphenyl)-5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazinium Bromides
  • Structure : These compounds feature a methoxyphenyl group at position 1 and a substituted aryl group at position 3 of the imidazo-oxazine core, with bromide counterions .
  • Synthesis: Synthesized via condensation of 3-(4-methoxyanilino)-5,6-dihydro-2H-1,4-oxazepine with substituted phenyl bromides, followed by reaction with acetic anhydride .
  • Bromide counterions impart ionic character, which may influence crystallization behavior and stability .
5,6-Dihydro-8H-Imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
  • Structure : Contains a formyl (-CHO) group at position 2 instead of the phenylamine substituent .
  • Key Differences :
    • The aldehyde group introduces higher reactivity (e.g., susceptibility to nucleophilic addition) compared to the amine group.
    • Reduced hydrogen-bonding capacity relative to the primary amine, which may affect solubility and intermolecular interactions .
Benzo[b][1,4]Oxazin-3(4H)-one Derivatives
  • Structure: Features a fused benzo-oxazinone system (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one) .
  • Synthesis : Prepared via coupling of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles in the presence of cesium carbonate .
  • The oxadiazole moiety introduces additional hydrogen-bond acceptors, which could enhance binding affinity in biological systems .

Implications of Structural Variations

Solubility :

  • The primary amine in the target compound may confer higher water solubility compared to methoxy- or aldehyde-substituted analogs due to hydrogen-bonding capabilities.
  • Bromide-containing derivatives (e.g., ) exhibit ionic character, enhancing solubility in polar solvents.

Reactivity :

  • The aldehyde group in is prone to oxidation or nucleophilic attack, limiting stability under certain conditions.
  • The amine group in the target compound allows for derivatization (e.g., acylation, sulfonylation), offering versatility in drug discovery.

Preparation Methods

Condensation Approach Using Phenacyl Derivatives and Amino Alcohols

One common approach to synthesize imidazo[2,1-c]oxazine derivatives involves condensation reactions between substituted phenacyl bromides and amino alcohols or related precursors. This method leverages nucleophilic attack of an amino group on a carbonyl-bearing intermediate, followed by cyclization to form the oxazine ring.

  • Step 1: Preparation of substituted phenacyl bromide (e.g., 3-bromoacetophenone derivatives).
  • Step 2: Nucleophilic substitution with an amino alcohol or diamine to form an intermediate amino-ketone.
  • Step 3: Intramolecular cyclization under acidic or basic conditions to afford the fused imidazo-oxazine ring system.
  • Step 4: Final purification and isolation of the target amine-substituted heterocycle.

This approach is supported by analogous syntheses of (5,6-dihydro-8H-imidazo[2,1-c]oxazin-2-yl)methanamine and related compounds, which share the bicyclic core.

Multi-Step Synthesis via Intermediate Formation

Patent literature (WO2011020806A1) describes synthetic routes for 3-amino-5-phenyl-5,6-dihydro-2H-oxazine derivatives, which are structurally related to the target compound. The general strategy involves:

  • Formation of substituted phenyl derivatives bearing amino groups.
  • Reaction with oxazine precursors or intermediates under controlled conditions to build the fused heterocyclic system.
  • Optimization of reaction conditions (temperature, solvent, catalysts) to achieve regioselectivity and high yield.

Although the patent focuses on 3-amino-5-phenyl derivatives, the methodology can be adapted for the 3-(5,6-dihydro-8H-imidazo[2,1-c]oxazin-3-yl)phenylamine target by selecting appropriate starting materials and reaction parameters.

Reaction Conditions and Parameters

Step Typical Conditions Notes
Phenacyl bromide synthesis Bromination of acetophenone derivatives Controlled temperature to avoid overbromination
Nucleophilic substitution Polar aprotic solvents (e.g., DMF, DMSO) Use of base (e.g., triethylamine) to facilitate reaction
Cyclization Acidic or basic medium, moderate heating (50–100°C) Time varies from hours to overnight
Purification Chromatography or recrystallization Ensures ≥98% purity

Research Findings and Optimization

  • Yields: Reported yields for related imidazo-oxazine compounds range from moderate to high (50–85%), depending on substrate purity and reaction optimization.
  • Selectivity: Regioselective formation of the fused ring system is critical; reaction conditions must be carefully controlled to avoid side products.
  • Scalability: The condensation and cyclization steps are amenable to scale-up with appropriate solvent and reagent management.
  • Stability: The final compound is stable under standard storage conditions (sealed, dry, 2–8°C) but sensitive to moisture and light exposure.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Condensation of phenacyl bromides with amino alcohols Substituted phenacyl bromides, amino alcohols Nucleophilic substitution, cyclization Straightforward, adaptable Requires careful control of cyclization
Multi-step synthesis via oxazine intermediates (patent method) Amino-substituted phenyl derivatives, oxazine precursors Sequential functionalization, ring closure High regioselectivity, patent-protected More complex, multi-step process

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors such as substituted phenylamines with imidazo-oxazine intermediates. Key steps include:

  • Precursor Activation : Use of coupling agents (e.g., DCC or EDC) to facilitate amide bond formation.
  • Cyclization : Acid- or base-catalyzed intramolecular cyclization under reflux conditions (e.g., ethanol or THF at 70–80°C for 6–12 hours) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water mixtures) .
  • Optimization : Reaction yield and purity are monitored via TLC and HPLC. Adjusting solvent polarity and catalyst loading (e.g., p-toluenesulfonic acid) improves efficiency .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.8–7.5 ppm) and oxazine ring signals (δ 3.9–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 284.12) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (error margin <0.3%) .

Advanced Research Questions

Q. What structural features of this compound contribute to its biological activity, such as enzyme inhibition?

  • Methodological Answer :

  • Key Features :
  • Imidazo-Oxazine Core : Enhances binding to serine hydrolases (e.g., beta-lactamases) via hydrophobic interactions and hydrogen bonding with active-site residues .
  • Aromatic Substituent : The phenylamine group facilitates π-π stacking with catalytic residues (e.g., TEM-1 beta-lactamase) .
  • Activity Data :
Enzyme IC50_{50} Reference
TEM-1 β-lactamase0.4 nM
SHV-1 β-lactamase9.0 nM
AmpC β-lactamase4.8 nM
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity (ΔG < -9 kcal/mol) and validate interactions with catalytic Ser70 .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay Standardization :
  • Enzyme Source : Use purified recombinant enzymes (e.g., TEM-1 vs. SHV-1 beta-lactamases) to eliminate isoform variability .
  • Inhibitor Pre-treatment : Pre-incubate the compound with enzymes (10–30 minutes) to ensure covalent adduct formation .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., clavulanic acid for beta-lactamases) .
  • Statistical Analysis : Apply ANOVA to compare IC50_{50} values across replicates; outliers are identified via Grubbs’ test (α = 0.05) .

Q. What methodologies are employed to study the compound’s mechanism of action in antimicrobial or anticancer contexts?

  • Methodological Answer :

  • Microbiological Assays :
  • MIC Determination : Broth microdilution (CLSI guidelines) against M. tuberculosis (e.g., MIC = 0.2–1.6 μM under hypoxic conditions) .
  • Cellular Targets :
  • Protein Binding : Fluorescence polarization assays quantify displacement of labeled substrates (e.g., nitrocefin for beta-lactamases) .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., ddn in M. tuberculosis) confirms prodrug activation pathways .

Data-Driven Analysis

Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties?

  • Methodological Answer :

  • Conformational Studies :
  • Quantum Chemistry : DFT calculations (B3LYP/6-31G*) reveal a pseudoequatorial orientation of the phenylamine group, reducing steric hindrance .
  • ADME Profiling :
  • Solubility : LogP = 2.1 (measured via shake-flask method) indicates moderate hydrophobicity .
  • Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL) show t1/2_{1/2} > 60 minutes, suggesting resistance to CYP450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine
Reactant of Route 2
Reactant of Route 2
[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.